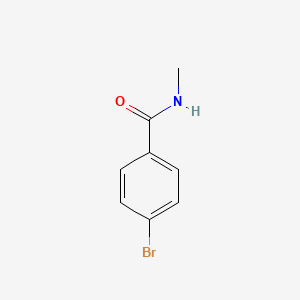

4-Bromo-n-methylbenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCFWNVWQTYPOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950142 | |

| Record name | 4-Bromo-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27466-83-7 | |

| Record name | Benzamide, 4-bromo-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027466837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromo-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-N-methylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-N-methylbenzamide

This technical guide provides a comprehensive overview of the primary synthesis methods for 4-bromo-N-methylbenzamide, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, comparative data, and a visual representation of a common synthetic workflow.

Core Synthesis Strategies

The synthesis of this compound is typically achieved through two main pathways: the acylation of methylamine (B109427) with a 4-bromobenzoyl derivative or the coupling of 4-bromobenzoic acid with methylamine. Each method offers distinct advantages in terms of yield, reaction conditions, and reagent availability.

Quantitative Data Summary

The following table summarizes the quantitative data for the most common synthesis methods, allowing for a clear comparison of their efficiency.

| Starting Materials | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| 4-Bromobenzoyl chloride, Methylamine | Triethylamine (B128534) | Dichloromethane (B109758) (DCM) | 1 hour | Room Temperature | 98%[1] |

| 4-Bromo-2-fluorobenzoic acid, Methylamine | EDCI, HOBt, DIPEA | N,N-Dimethylformamide (DMF) | 16 hours | Room Temperature | 74%[2][3] |

| 4-Bromobenzoic acid, Methylamine | Coupling Agents (e.g., HATU, T3P®) | Various aprotic solvents | 2-12 hours | 0 °C to Room Temp. | 85-95% (Typical)[4] |

Experimental Protocols

Method 1: From 4-Bromobenzoyl Chloride

This method represents a highly efficient and rapid synthesis of this compound via nucleophilic acyl substitution.

Experimental Protocol:

-

Dissolve 4-bromobenzoyl chloride (5.0 g, 22.8 mmol) in dichloromethane (DCM, 100 mL) in a round-bottomed flask.

-

To this solution, add triethylamine (TEA, 7.0 mL, 50.2 mmol).

-

Slowly add a 2.0 N solution of methylamine in tetrahydrofuran (B95107) (THF, 20 mL) dropwise to the stirred mixture.

-

Allow the reaction mixture to stir for 1 hour at room temperature.

-

Quench the reaction by adding 2.0 N hydrochloric acid (50 mL).

-

Extract the product with dichloromethane (2 x 100 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the white solid product, N-methyl-4-bromobenzamide.[1]

Expected Yield: 4.8 g (98%)[1]

Method 2: From 4-Bromobenzoic Acid using Coupling Agents

This protocol describes the formation of the amide bond from the corresponding carboxylic acid using a coupling agent. The following is a general procedure using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt).

Experimental Protocol:

-

In a dry round-bottom flask under an inert atmosphere, add 4-bromobenzoic acid (1.0 eq).

-

Dissolve the carboxylic acid in a suitable anhydrous solvent (e.g., DCM or DMF).

-

Add methylamine (1.1 eq), HOBt (1.2 eq), and a tertiary amine base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add EDCI (1.2 eq) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the organic solvent used for the reaction.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Visualized Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound from 4-bromobenzoyl chloride, which is a high-yielding and common laboratory procedure.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 4-Bromo-N-methylbenzamide (CAS: 27466-83-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-N-methylbenzamide, a key chemical intermediate. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and potential applications in research and development, particularly within the pharmaceutical industry.

Core Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below, providing a foundational understanding of the compound's characteristics.

Physicochemical Properties

Quantitative data for this compound are presented in the following table for easy reference and comparison.

| Property | Value | Source |

| CAS Number | 27466-83-7 | [1] |

| Molecular Formula | C₈H₈BrNO | [1] |

| Molecular Weight | 214.06 g/mol | [1] |

| Melting Point | 173-174 °C | [2] |

| Boiling Point | 329.8 ± 25.0 °C (Predicted) | [2][3] |

| Density | 1.5 ± 0.1 g/cm³ | [3] |

| Solubility | Data not available | |

| Appearance | Solid |

Spectroscopic Data

The following table summarizes the key spectroscopic data for the characterization of this compound.

| Spectroscopy | Data | Source |

| ¹H NMR (CDCl₃, 299.954 MHz) | δ 7.62 (d, 2H), 7.55 (d, 2H), 6.16 (s, 1H, NH), 3.00 (d, 3H, CH₃) | [2] |

| Mass Spectrum (m/z) | 215 [M+H]⁺ | [2] |

| IR Spectroscopy | Characteristic peaks for aromatic C-H, C=C, and amide C=O and N-H bonds are expected. | [4][5] |

Synthesis and Experimental Protocols

A common and efficient method for the synthesis of this compound involves the reaction of 4-bromobenzoyl chloride with methylamine (B109427).[2] This reaction is a standard nucleophilic acyl substitution.

Synthesis Workflow

The logical flow of the synthesis process is depicted in the diagram below.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound[2]

-

Reaction Setup : Dissolve 4-bromobenzoyl chloride (5.0 g, 22.8 mmol) in dichloromethane (B109758) (DCM, 100 mL) in a suitable reaction flask.

-

Base Addition : Add triethylamine (7.0 mL, 50.2 mmol) to the solution.

-

Nucleophile Addition : Slowly add a 2.0 N solution of methylamine in THF (20 mL) dropwise to the stirred reaction mixture.

-

Reaction : Stir the mixture for 1 hour at room temperature.

-

Quenching : Quench the reaction by adding 50 mL of 2.0 N hydrochloric acid.

-

Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Drying and Concentration : Combine the organic phases and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude product.

-

Purification : The resulting white solid, this compound, can be further purified by recrystallization if necessary. The reported yield is approximately 98% (4.8 g).[2]

Spectroscopic Analysis Protocols

Detailed experimental protocols for the spectroscopic characterization of this compound are provided below. These are generalized protocols based on standard laboratory practices for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: General workflow for NMR spectroscopic analysis.

Instrumentation : A standard NMR spectrometer (e.g., 300-500 MHz).

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a clean, dry vial.[6]

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Transfer the solution to a clean 5 mm NMR tube.

Data Acquisition :

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire the desired spectra (e.g., ¹H, ¹³C). For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and apply baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H spectrum and identify the multiplicities.

Infrared (IR) Spectroscopy

Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR) :

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition :

-

Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

Data Analysis :

-

Identify the characteristic absorption bands for the functional groups present in the molecule, such as the N-H stretch, C=O stretch of the amide, and aromatic C-H and C=C stretches.[4][5]

Mass Spectrometry (MS)

Instrumentation : A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI).

Sample Preparation :

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.[7]

-

Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in an appropriate solvent for infusion or injection into the mass spectrometer.[7] The solvent should be compatible with the ionization source.

-

If necessary, filter the sample to remove any particulate matter.[7]

Data Acquisition :

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass range should be set to include the expected molecular weight of the compound.

Data Analysis :

-

Identify the molecular ion peak and confirm that its m/z value corresponds to the calculated molecular weight of this compound.

-

Analyze the isotopic pattern, which should be characteristic for a compound containing one bromine atom.

Potential Applications in Drug Discovery and Development

While direct biological activity data for this compound is not widely published, its structural motifs are present in various biologically active compounds. Benzamide-containing molecules have a broad range of therapeutic applications. Furthermore, the bromo-substituent provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are pivotal in the synthesis of complex pharmaceutical compounds.

A structurally related compound, 4-bromo-2-fluoro-N-methylbenzamide, is a known intermediate in the synthesis of Enzalutamide, an androgen receptor antagonist used in the treatment of prostate cancer.[8] This highlights the potential of the this compound scaffold as a building block for the development of novel therapeutics. The predicted biological activities of similar sulfonamide-containing benzamides include the inhibition of metalloenzymes, suggesting that this class of compounds warrants further investigation.[9]

Caption: Logical relationship in a drug discovery context.

This technical guide serves as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery, providing essential data and protocols for the effective utilization of this compound.

References

- 1. This compound | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98% | 27466-83-7 [chemicalbook.com]

- 3. This compound | CAS#:27466-83-7 | Chemsrc [chemsrc.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

physical and chemical properties of 4-Bromo-n-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Bromo-n-methylbenzamide. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a foundational understanding of this compound. All quantitative data is presented in structured tables for ease of comparison, and a detailed experimental protocol for its synthesis is provided.

Core Physical and Chemical Properties

This compound is a halogenated aromatic amide. Its core properties are summarized below.

| Property | Value |

| Molecular Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 g/mol |

| Melting Point | 173-174 °C |

| Boiling Point | 329.8 ± 25.0 °C at 760 mmHg |

| Density | 1.5 ± 0.1 g/cm³ |

| Appearance | White solid |

| Solubility | Insoluble in water; soluble in organic solvents such as dichloromethane (B109758) and ethyl acetate. Quantitative solubility data in various organic solvents is not extensively available in published literature. |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (300 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.62 | Doublet | 2H | Ar-H |

| Aromatic Protons | 7.55 | Doublet | 2H | Ar-H |

| Amide Proton | 6.24 (broad singlet) | Singlet | 1H | -NH |

| Methyl Protons | 2.92 | Doublet | 3H | -CH₃ |

| ¹³C NMR (75 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Assignment |

| Carbonyl Carbon | 167.3 | C=O |

| Aromatic Carbon | 133.4 | Quaternary aromatic carbon attached to amide |

| Aromatic Carbon | 131.8 | Aromatic C-H |

| Aromatic Carbon | 128.5 | Aromatic C-H |

| Aromatic Carbon | 126.1 | Quaternary aromatic carbon attached to Br |

| Methyl Carbon | 26.9 | -CH₃ |

Mass Spectrometry

| Technique | Result (m/z) | Interpretation |

| Electron Ionization (EI) | 215 | [M+H]⁺ |

Infrared (IR) Spectroscopy

Experimental Protocols

The following is a detailed methodology for the synthesis of this compound.[1]

Objective: To synthesize this compound from 4-bromobenzoyl chloride and methylamine (B109427).

Materials:

-

4-Bromobenzoyl chloride (5.0 g, 22.8 mmol)

-

Dichloromethane (DCM, 100 mL)

-

Triethylamine (B128534) (TEA, 7.0 mL, 50.2 mmol)

-

Methylamine solution (2.0 N in THF, 20 mL)

-

Hydrochloric acid (2.0 N, 50 mL)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-bromobenzoyl chloride (5.0 g, 22.8 mmol) in dichloromethane (100 mL) in a round-bottom flask.

-

Add triethylamine (7.0 mL, 50.2 mmol) to the solution.

-

Slowly add the methylamine solution (20 mL, 2.0 N in THF) dropwise to the stirred reaction mixture at room temperature.

-

Continue stirring the reaction mixture for 1 hour at room temperature.

-

Quench the reaction by adding 2.0 N hydrochloric acid (50 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The resulting white solid is this compound (expected yield: ~4.8 g, 98%).

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 4-Bromo-N-methylbenzamide

This technical guide provides a comprehensive overview of 4-Bromo-N-methylbenzamide, a compound of interest for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, a detailed synthesis protocol, and a workflow visualization.

Core Compound Properties

This compound is a chemical compound with the CAS number 27466-83-7.[1][2][3] It is also known by synonyms such as N-Methyl 4-bromobenzamide (B181206) and p-Bromo-N-methylbenzamide.[1][4] This compound is often utilized in proteomics research applications.[3]

| Property | Value | References |

| Molecular Formula | C8H8BrNO | [1][2] |

| Molecular Weight | 214.06 g/mol | [1][2] |

| CAS Number | 27466-83-7 | [1][2] |

| IUPAC Name | This compound | [1] |

| SMILES | CNC(=O)C1=CC=C(C=C1)Br | [1] |

| Physical Form | Solid |

Experimental Protocols

Synthesis of this compound from 4-Bromobenzoyl Chloride

This protocol details a common method for the synthesis of this compound.[2]

Materials:

-

4-Bromobenzoyl chloride (5.0 g, 22.8 mmol)

-

Dichloromethane (B109758) (DCM, 100 mL)

-

Triethylamine (B128534) (TEA, 7.0 mL, 50.2 mmol)

-

Methylamine (B109427) solution in THF (2.0 N, 20 mL)

-

Hydrochloric acid (2.0 N, 50 mL)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-bromobenzoyl chloride (5.0 g, 22.8 mmol) in dichloromethane (100 mL) in a round-bottom flask.[2]

-

Add triethylamine (7.0 mL, 50.2 mmol) to the solution.[2]

-

Slowly add the 2.0 N THF solution of methylamine (20 mL) dropwise to the stirring mixture.[2]

-

Stir the reaction mixture for 1 hour at room temperature.[2]

-

Quench the reaction by adding 2.0 N hydrochloric acid (50 mL).[2]

-

Extract the mixture with dichloromethane (2 x 100 mL) using a separatory funnel.[2]

-

Combine the organic phases and dry over anhydrous sodium sulfate.[2]

-

Remove the solvent by concentration under reduced pressure to yield the final product.[2]

This procedure is reported to yield N-methyl-4-bromobenzamide as a white solid with a high yield (98%).[2]

Visualized Experimental Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of 4-Bromo-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Bromo-N-methylbenzamide. As specific quantitative solubility data for this compound is not extensively available in published literature, this document focuses on the foundational principles governing its solubility and provides detailed, standardized experimental protocols for its determination. This allows researchers to generate reliable and reproducible solubility data for their specific applications.

Theoretical Framework for Solubility

The solubility of a solid organic compound like this compound is primarily governed by the principle of "like dissolves like." This principle states that polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The molecular structure of this compound, which includes a brominated benzene (B151609) ring and an N-methylamide functional group, indicates a degree of polarity. The amide group, in particular, can participate in hydrogen bonding, which can significantly influence its interaction with protic and aprotic polar solvents.

Key factors influencing the solubility of this compound include:

-

Solute-Solvent Interactions: The solubility is dependent on the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

-

Temperature: The solubility of most solid compounds in liquid solvents increases with temperature.

-

Solvent Polarity: To establish a comprehensive solubility profile, it is essential to test a range of solvents with varying polarities.

Based on its structure, the following solubility profile can be predicted:

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is anticipated due to the ability of these solvents to effectively solvate the polar amide group.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is expected, as these solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the amide functional group. A related compound, 4-Bromo-2-fluoro-N-methylbenzamide, is noted to be slightly soluble in Chloroform and Methanol.[1]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted due to the significant polarity of the amide group and the overall molecular structure.

-

Aqueous Solubility: Limited solubility in water is expected due to the hydrophobic nature of the brominated benzene ring.

Data Presentation: A Template for Experimental Results

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| Water | 25 | ||

| Methanol | 25 | ||

| Ethanol | 25 | ||

| Acetone | 25 | ||

| Dichloromethane | 25 | ||

| Chloroform | 25 | ||

| Ethyl Acetate | 25 | ||

| Toluene | 25 | ||

| Hexane | 25 | ||

| Dimethyl Sulfoxide (DMSO) | 25 | ||

| Dimethylformamide (DMF) | 25 |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of this compound.

3.1. Qualitative Solubility Assessment

This method provides a rapid initial screening of solubility in various solvents.

Materials:

-

This compound

-

A selection of solvents (e.g., water, 5% NaOH, 5% NaHCO3, 5% HCl, concentrated H2SO4, organic solvents)

-

Small test tubes

-

Spatula

-

Vortex mixer

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.[2]

-

Add 0.75 mL of the selected solvent in small portions.[2]

-

After each addition, shake the test tube vigorously for 60 seconds.[2][3]

-

Observe whether the compound dissolves completely (soluble), partially (partially soluble), or not at all (insoluble).[3]

-

For aqueous solutions, the pH can be tested with litmus (B1172312) paper to identify acidic or basic properties.[4][5]

3.2. Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility at a given temperature.

Materials:

-

This compound

-

Selected solvents

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Analytical balance

-

Vortex mixer

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation. Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the vial in a constant temperature bath or a shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours) to ensure that the solution is saturated.

-

Sample Collection and Filtration: After equilibration, allow the undissolved solid to settle. Carefully draw a known volume of the supernatant into a syringe and attach a syringe filter. Filter the solution into a pre-weighed evaporation dish to remove any undissolved solid. Record the exact volume of the filtered solution.

-

Solvent Evaporation and Mass Determination: Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption. Weigh the dish containing the dried solute on an analytical balance.

-

Calculation of Solubility: Subtract the initial weight of the empty dish from the final weight to determine the mass of the dissolved this compound. Calculate the solubility in g/100 mL or other desired units.

Visualization of Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solvent system for this compound based on the desired application, leveraging the principles of solubility.

Caption: Workflow for Solvent Selection.

References

An In-depth Technical Guide on 4-Bromo-N-methylbenzamide: Structural Analogs and Derivatives as Potential Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-bromo-N-methylbenzamide and its structural analogs and derivatives, with a focus on their synthesis, biological activities, and mechanisms of action in the context of cancer research. The benzamide (B126) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological properties. This document consolidates key quantitative data on the anti-proliferative activities of these compounds, details relevant experimental protocols, and visualizes the underlying signaling pathways, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction

The N-substituted benzamide core is a prominent feature in a multitude of biologically active compounds. The presence of a bromine atom at the 4-position of the benzoyl group can significantly influence the physicochemical properties, metabolic stability, and target-binding interactions of these molecules. This guide explores the structure-activity relationships (SAR) of this compound analogs, their synthesis, and their potential as anticancer agents through the modulation of key cellular signaling pathways.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its analogs is typically achieved through standard amide bond formation reactions. A general and efficient method involves the reaction of a substituted benzoyl chloride with an appropriate amine.

General Synthesis of N-Substituted Benzamides

A common synthetic route involves the acylation of an amine with a benzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

Experimental Protocol: Synthesis of N-(4-bromophenyl)-4-hydroxybenzamide

-

A mixture of 4-hydroxybenzoic acid (1 mol) and thionyl chloride (1 mol) containing a catalytic amount of DMF is refluxed for 2 hours.

-

The reaction mixture is evaporated, and the residue is dissolved in toluene. The resulting solution is then evaporated to yield the acid chloride.

-

The crude acid chloride is immediately dissolved in anhydrous dichloromethane (B109758) (CH2Cl2) and cooled to 0°C.

-

The desired amine (in this case, 4-bromoaniline) (1.1 equivalents) is added dropwise to the stirred solution of the acid chloride.

-

The reaction mixture is stirred at room temperature for 8 hours.

-

The solvent is removed under reduced pressure, and the crude product is extracted with ethyl acetate (B1210297) (EtOAc).

-

The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrated in vacuo.

-

The final product is purified by column chromatography on silica (B1680970) gel.[1]

General Synthesis Workflow

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 4-Bromo-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 4-Bromo-N-methylbenzamide (CAS No: 27466-83-7), a compound utilized in various research and development applications. Due to the limited availability of exhaustive toxicological data, a cautious and proactive approach to safety is paramount. This guide synthesizes available safety information to promote a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion. Based on available safety data sheets, the compound presents the following hazards:

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

-

Respiratory Irritation: May cause respiratory irritation.[1]

It is crucial to note that to the best of current knowledge, the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated.[3] Therefore, it should be handled with the utmost care, assuming it may have other unknown hazardous properties.

Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 g/mol |

| Appearance | Solid |

| CAS Number | 27466-83-7 |

Note: Data on properties such as boiling point, melting point, and flash point are not consistently available across safety data sheets.

Exposure Controls and Personal Protection

To minimize exposure and ensure personnel safety, a multi-layered approach combining engineering controls, administrative procedures, and personal protective equipment (PPE) is essential.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4]

-

Eye Wash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification |

| Eye and Face Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected for integrity before each use. |

| Body Protection | A laboratory coat that fastens securely. For tasks with a higher risk of splashes, a chemical-resistant apron worn over the lab coat is recommended. |

| Respiratory Protection | If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[4] |

| Foot Protection | Closed-toe shoes are mandatory in the laboratory. |

Safe Handling and Storage

Handling

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.[4]

-

Do not eat, drink, or smoke in areas where the compound is handled.

-

Keep containers tightly closed when not in use.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Store locked up.[5]

-

Store away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following procedures should be followed:

| Exposure Route | First Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[5] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.

-

Absorb: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to absorb the spilled compound.

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.

-

Personal Protection: Wear appropriate PPE during the entire cleanup process.

Waste Disposal

All waste materials contaminated with this compound should be treated as hazardous waste.

-

Collection: Collect all contaminated materials (e.g., used gloves, weighing paper, absorbent materials) in a designated, sealed, and clearly labeled hazardous waste container.

-

Disposal: Dispose of the chemical waste through your institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain. The hazard classifications provided in safety data sheets are typically derived from data on structurally similar compounds or from computational toxicology models. Researchers should perform their own risk assessments prior to use.

Visualizing Safety Workflows

To further aid in the safe handling of this compound, the following diagrams illustrate key safety and emergency response workflows.

Caption: A logical workflow for the safe handling of this compound from preparation to disposal, including emergency contingencies.

Caption: A flowchart detailing the appropriate first aid response for different routes of exposure to this compound.

References

Technical Guide: 4-Bromo-N-methylbenzamide in Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Bromo-N-methylbenzamide (CAS No. 27466-83-7), a key chemical intermediate used in organic synthesis and drug discovery. This document outlines its chemical and physical properties, commercial availability, key experimental protocols, and its application as a versatile building block in the synthesis of more complex molecules.

Chemical Identity and Properties

This compound is a substituted aromatic amide that serves as a valuable precursor in various synthetic applications. Its structure, featuring a bromine atom at the para-position of the benzene (B151609) ring, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 27466-83-7 | [1][2] |

| Molecular Formula | C₈H₈BrNO | [2] |

| Molecular Weight | 214.06 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Melting Point | 173-174 °C | [3] |

| Boiling Point | 329.8 °C (Predicted) | [4] |

| Density | ~1.5 g/cm³ (Predicted) | [4] |

| Appearance | White to off-white solid | [1][3] |

| Solubility | Data not available |

Table 2: Hazard and Safety Information

| Hazard Statement | GHS Classification | Source(s) |

| H302 | Harmful if swallowed | [1] |

| Pictogram | GHS07 (Exclamation Mark) | [1] |

| Signal Word | Warning | [1] |

| Storage Class | 11 - Combustible Solids | [1] |

Note: This safety information is not exhaustive. Users must consult the full Safety Data Sheet (SDS) from their supplier before handling.

Commercial Suppliers

This compound is available from various chemical suppliers catering to research and development needs. Purity levels, typically ≥98%, should be confirmed by lot-specific Certificates of Analysis (CoA). It is important to note that some suppliers, such as Sigma-Aldrich for their "AldrichCPR" grade, provide this compound as part of a collection for early discovery researchers and do not collect analytical data, placing the responsibility of purity confirmation on the buyer.[1]

Table 3: Prominent Commercial Suppliers

| Supplier | Grade | Notes |

| Sigma-Aldrich (Merck) | AldrichCPR | Sold "as-is" without analytical data.[1] |

| Santa Cruz Biotechnology | Research Grade | Available for research use. |

| ChemicalBook | Multiple Listings | Platform lists various suppliers with purities often cited as 98%.[3] |

| Chemsrc | Multiple Listings | Provides aggregated supplier information and some physical property data.[4] |

Key Experimental Protocols

This compound is primarily used as an intermediate. Below are detailed protocols for its synthesis and a representative application in a palladium-catalyzed cross-coupling reaction.

Synthesis of this compound

This protocol describes the synthesis via the acylation of methylamine (B109427) with 4-bromobenzoyl chloride.[3]

Materials:

-

4-bromobenzoyl chloride (5.0 g, 22.8 mmol)

-

Dichloromethane (B109758) (DCM) (100 mL)

-

Triethylamine (B128534) (TEA) (7.0 mL, 50.2 mmol)

-

Methylamine solution in THF (2.0 N, 20 mL)

-

Hydrochloric acid (2.0 N, 50 mL)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 4-bromobenzoyl chloride (5.0 g) in dichloromethane (100 mL) in a suitable reaction flask.

-

Add triethylamine (7.0 mL) to the solution.

-

Slowly add the 2.0 N solution of methylamine in THF (20 mL) dropwise to the stirred reaction mixture.

-

Stir the reaction mixture for 1 hour at room temperature.

-

Quench the reaction by adding 2.0 N hydrochloric acid (50 mL).

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 100 mL).

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Remove the solvent by concentration under reduced pressure to yield the product. Expected Yield: ~4.8 g (98%) of a white solid.[3]

Caption: Workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling

As an aryl bromide, this compound is an excellent substrate for Suzuki-Miyaura coupling to form C-C bonds. This is a foundational reaction in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. The following is a general, representative protocol.

Materials:

-

This compound (1.0 mmol)

-

Aryl boronic acid (1.1 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

-

Phosphine ligand (e.g., SPhos, XPhos, 2-10 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol)

-

Solvent (e.g., Toluene/Water or Dioxane/Water mixture)

Procedure:

-

To a reaction vessel, add this compound (1.0 mmol), the aryl boronic acid (1.1 mmol), the base (e.g., K₂CO₃, 2.5 mmol), and the palladium catalyst and ligand.

-

Purge the vessel with an inert gas (e.g., Nitrogen or Argon).

-

Add the degassed solvent system (e.g., 10 mL of a Toluene/Water 4:1 mixture).

-

Heat the reaction mixture with stirring to 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

-

Cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Role in Drug Discovery and Development

Aryl amides are prevalent structures in medicinal chemistry. The utility of this compound lies in its function as a versatile building block. The bromine atom provides a reactive handle for introducing molecular diversity through cross-coupling reactions, while the N-methylbenzamide core can serve as a key pharmacophore for biological targets.

For example, substituted benzamides are core components of inhibitors targeting enzymes like Poly(ADP-ribose) polymerase (PARP), which are crucial in DNA repair and have become important targets in oncology.[5][6][7] While direct use of this specific compound in a marketed drug is not prominent, its structure represents a key starting point for the synthesis of libraries of compounds for screening and lead optimization. The ability to easily modify the aryl ring via Suzuki, Buchwald-Hartwig, and other coupling reactions allows for the rapid exploration of the chemical space around the benzamide (B126) scaffold.

Caption: Logical flow of using this compound in drug discovery.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound 98% | 27466-83-7 [chemicalbook.com]

- 4. This compound | CAS#:27466-83-7 | Chemsrc [chemsrc.com]

- 5. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Review of 4-Bromo-N-methylbenzamide: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the current research on 4-Bromo-N-methylbenzamide, a versatile benzamide (B126) derivative. The document covers its chemical and physical properties, detailed synthetic protocols, and known spectroscopic data. While direct biological activity data for this compound is not extensively available in the public domain, this review explores its significance as a chemical intermediate, particularly in the context of drug discovery, drawing parallels with structurally similar and more extensively studied compounds.

Physicochemical and Spectroscopic Data

This compound is a solid compound at room temperature.[1] Its fundamental properties are summarized in the table below, compiled from various chemical data sources. This information is crucial for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO | [2][3] |

| Molecular Weight | 214.06 g/mol | [2][3] |

| CAS Number | 27466-83-7 | [2][3] |

| Density | 1.5±0.1 g/cm³ | [2] |

| Boiling Point | 329.8±25.0 °C at 760 mmHg | [2] |

| Flash Point | 153.3±23.2 °C | [2] |

| Form | Solid | [1] |

Spectroscopic analysis is essential for the verification of the structure and purity of this compound. The following table summarizes the key spectral data available.

| Spectroscopic Data | Details | Source |

| ¹H NMR (299.954 MHz, CDCl₃) | δ 7.62 (d, 2H), 7.55 (d, 2H), 6.16 (s, 1H, br), 3.00 (d, 3H) | [4] |

| Mass Spectrum (m/z) | 215 [M+H]⁺ | [4] |

| Available Spectra | ¹³C NMR, GC-MS, Vapor Phase IR | [3][5] |

Synthesis of this compound

The most commonly reported synthesis of this compound involves the acylation of methylamine (B109427) with 4-bromobenzoyl chloride. This method is efficient and proceeds with a high yield.

General Synthetic Protocol from 4-Bromobenzoyl Chloride

A general and high-yielding procedure for the synthesis of this compound is the reaction of 4-bromobenzoyl chloride with methylamine in the presence of a base to neutralize the hydrochloric acid byproduct.[4]

Experimental Protocol:

-

Dissolution: 4-bromobenzoyl chloride (5.0 g, 22.8 mmol) is dissolved in dichloromethane (B109758) (DCM, 100 mL).

-

Base Addition: Triethylamine (TEA, 7.0 mL, 50.2 mmol) is added to the solution.

-

Amine Addition: A 2.0 N solution of methylamine in tetrahydrofuran (B95107) (THF, 20 mL) is added slowly and dropwise with stirring.

-

Reaction: The reaction mixture is stirred for 1 hour at room temperature.

-

Quenching: The reaction is quenched by the addition of 2.0 N hydrochloric acid (50 mL).

-

Extraction: The mixture is extracted with dichloromethane (2 x 100 mL).

-

Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.

-

Product: The resulting white solid is N-methyl-4-bromobenzamide (4.8 g, 98% yield).[4]

The following diagram illustrates the workflow for this synthetic procedure.

Potential Applications in Drug Discovery

While direct biological activity data for this compound is sparse, its structural motifs are present in many biologically active compounds. Benzamide derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer effects.[6] The bromo-substituent on the aromatic ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig), which are instrumental in exploring structure-activity relationships (SAR) in drug discovery programs.[7]

A structurally related compound, 4-bromo-2-fluoro-N-methylbenzamide, is a known intermediate in the synthesis of Enzalutamide, an androgen receptor antagonist.[8][9] This suggests a potential role for this compound and its derivatives as building blocks for the synthesis of other targeted therapies.

The diagram below illustrates a conceptual pathway for the diversification of the this compound scaffold in a drug discovery context.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3][10] It may also cause respiratory irritation.[3][10] Standard laboratory personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, should be worn when handling this compound.[2] It should be used in a well-ventilated area or a chemical fume hood.[2] The compound should be stored in a closed vessel away from heat, flames, and oxidizing agents.[2]

Conclusion

This compound is a readily synthesized compound with well-defined physicochemical and spectroscopic properties. While its direct biological applications are not yet fully explored, its value as a synthetic intermediate in medicinal chemistry is significant. The presence of a reactive bromine atom allows for extensive chemical modifications, making it a valuable scaffold for the development of new chemical entities with potential therapeutic applications. Further research into the biological activities of derivatives of this compound is warranted to unlock its full potential in drug discovery.

References

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | CAS#:27466-83-7 | Chemsrc [chemsrc.com]

- 3. This compound | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98% | 27466-83-7 [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. 4-Bromo-2-fluoro-N-methylbenzamide | 749927-69-3 [chemicalbook.com]

- 10. 4-bromo-N,N-diethylbenzamide | C11H14BrNO | CID 4498254 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Bromo-N-methylbenzamide

Abstract

This document provides a comprehensive guide for the synthesis of 4-Bromo-N-methylbenzamide, a key intermediate in pharmaceutical and materials science research. The protocol details the nucleophilic acyl substitution reaction between 4-bromobenzoyl chloride and methylamine (B109427).[1][2] This application note includes a step-by-step experimental procedure, detailed data presentation, safety precautions, and visual diagrams of the reaction workflow and mechanism to ensure reproducibility for researchers in drug development and chemical synthesis.

Introduction

This compound is a substituted amide of significant interest in organic synthesis. It serves as a versatile building block for the creation of more complex molecules in medicinal chemistry and agrochemical research. The synthesis route described herein is a robust and high-yielding procedure involving the reaction of a commercially available acid chloride, 4-bromobenzoyl chloride, with methylamine.[3] The reaction proceeds via a nucleophilic addition-elimination mechanism at the carbonyl carbon.[2][4] The use of triethylamine (B128534) as a base is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[3][5]

Reaction Scheme

The overall reaction is as follows:

Scheme 1: Synthesis of this compound from 4-bromobenzoyl chloride and methylamine.

Reagent and Product Data

A summary of the physical and chemical properties of the key reagents and the final product is provided below.

Table 1: Properties of Reactants and Product

| Compound Name | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |

| 4-Bromobenzoyl chloride | C₇H₄BrClO | 219.46[6] | White to off-white crystals | 36-39 | 586-75-4 |

| Methylamine (2.0 M in THF) | CH₅N | 31.06 | Colorless gas/solution | -93 | 74-89-5[3] |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | Colorless liquid | -115 | 121-44-8 |

| This compound | C₈H₈BrNO | 214.06[7] | White solid[3] | 133-134 (similar compound)[8] | 27466-83-7[3][7] |

Experimental Protocol

This protocol is adapted from a standard laboratory procedure for the amidation of an acyl chloride.[3]

4.1 Materials and Equipment

-

4-Bromobenzoyl chloride (5.0 g, 22.8 mmol)

-

Methylamine solution (2.0 M in THF, 20 mL, 40.0 mmol)

-

Triethylamine (TEA) (7.0 mL, 50.2 mmol)

-

Dichloromethane (B109758) (DCM) (100 mL for reaction, 200 mL for extraction)

-

Hydrochloric acid (2.0 N HCl, 50 mL)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

4.2 Synthesis Procedure

-

Reaction Setup: Dissolve 4-bromobenzoyl chloride (5.0 g, 22.8 mmol) in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.

-

Base Addition: To the stirred solution, add triethylamine (7.0 mL, 50.2 mmol).

-

Nucleophile Addition: Slowly add the 2.0 M solution of methylamine in THF (20 mL) dropwise to the reaction mixture using a dropping funnel over 15-20 minutes. An exothermic reaction may be observed.

-

Reaction: Stir the mixture for 1 hour at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After 1 hour, quench the reaction by adding 2.0 N hydrochloric acid (50 mL) to the flask.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 100 mL).

-

Washing and Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent by concentration under reduced pressure using a rotary evaporator.

-

Product Isolation: The resulting white solid is the desired product, this compound.

4.3 Visualization of Experimental Workflow

Caption: Step-by-step workflow for the synthesis of this compound.

Results and Characterization

The protocol provides a high yield of the desired product.

Table 2: Summary of Reaction Results

| Parameter | Value | Reference |

| Starting Material Mass | 5.0 g | [3] |

| Product Mass | 4.8 g | [3] |

| Yield | 98% | [3] |

| Purity | >98% (typically) | |

| Reaction Time | 1 hour | [3] |

| Reaction Temperature | Room Temperature | [3] |

Table 3: Characterization Data for this compound

| Analysis | Data | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ 7.62 (d, 2H), 7.55 (d, 2H), 6.16 (s, 1H, br), 3.00 (d, 3H) | [3] |

| Mass Spectrum (m/z) | 214/216 (M, M+2) | [3] |

5.1 Reaction Mechanism

The synthesis proceeds through a nucleophilic acyl substitution, specifically an addition-elimination pathway.

Caption: The addition-elimination mechanism for the formation of the amide.

Safety and Handling

-

4-Bromobenzoyl chloride is corrosive and causes severe skin burns and eye damage.[6] It is also moisture-sensitive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Methylamine is a flammable and toxic gas. The THF solution is also flammable.

-

Dichloromethane is a suspected carcinogen.

-

Triethylamine has a strong, unpleasant odor and is flammable.

-

All procedures should be carried out in a well-ventilated fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the high-yield synthesis of this compound from 4-bromobenzoyl chloride and methylamine. The procedure is straightforward, rapid, and utilizes common laboratory reagents and equipment, making it highly accessible for researchers in organic and medicinal chemistry. The provided data and visualizations serve as a clear guide for successful and reproducible synthesis.

References

- 1. Write the mechanism for each of the following reactions: b. the r... | Study Prep in Pearson+ [pearson.com]

- 2. brainly.com [brainly.com]

- 3. This compound 98% | 27466-83-7 [chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. 4-Bromobenzoyl chloride | C7H4BrClO | CID 68515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C8H8BrNO | CID 186113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

Application Note: Analytical Techniques for the Characterization of 4-Bromo-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-N-methylbenzamide is a chemical compound that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other biologically active molecules. Its structure, purity, and physicochemical properties must be rigorously established to ensure the reliability and reproducibility of research and development outcomes. This document provides a comprehensive guide to the analytical techniques for the characterization of this compound, including detailed experimental protocols and data interpretation.

Spectroscopic Characterization

Spectroscopic methods are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise molecular structure of a compound. Both ¹H (proton) and ¹³C (carbon) NMR are crucial for the characterization of this compound.

¹H and ¹³C NMR Spectral Data

The following tables summarize the expected chemical shifts for this compound.[1]

| ¹H NMR (Proton NMR) Data (300 MHz, CDCl₃) | ||||

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.44-7.64 | Multiplet | - | 4H | Aromatic protons |

| 6.24 | Broad singlet | - | 1H | N-H proton of the amide |

| 2.92 | Doublet | 4.8 Hz | 3H | N-CH₃ protons |

| ¹³C NMR (Carbon NMR) Data (75 MHz, CDCl₃) |

| Chemical Shift (δ) ppm |

| 167.3 |

| 133.4 |

| 131.8 |

| 128.5 |

| 126.1 |

| 26.9 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrumentation : Utilize a 300 MHz or higher NMR spectrometer.

-

¹H NMR Acquisition :

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm) or tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR Acquisition :

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of this compound and to study its fragmentation pattern.

Expected Mass Spectrum Data

-

Molecular Ion (M⁺) : The expected monoisotopic mass is approximately 212.979 g/mol for [C₈H₈⁷⁹BrNO]⁺ and 214.977 g/mol for [C₈H₈⁸¹BrNO]⁺, reflecting the natural isotopic abundance of bromine. A characteristic M/M+2 isotopic pattern with a ratio of approximately 1:1 will be observed.

-

Mass-to-charge ratio (m/z) : A prominent peak at m/z 215 can be expected, corresponding to the molecular ion.[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.

-

Instrumentation : Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

-

GC Conditions :

-

Column : HP-5 capillary column (polydimethylsiloxane with 5% phenyl groups, 30 m, 0.25 mm i.d., 0.25 μm film thickness) or equivalent.[1]

-

Carrier Gas : Helium.[1]

-

Injector Temperature : 250 °C.

-

Oven Temperature Program : Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 40 to 400.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the this compound molecule.

Expected FT-IR Absorption Bands

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Stretch | 3300-3500 (sharp, medium) | Amide |

| Aromatic C-H Stretch | 3000-3100 (medium) | Aromatic Ring |

| Aliphatic C-H Stretch | 2850-2960 (medium) | Methyl Group |

| C=O Stretch (Amide I) | 1630-1680 (strong) | Amide |

| N-H Bend (Amide II) | 1515-1570 (medium) | Amide |

| Aromatic C=C Stretch | 1400-1600 (variable) | Aromatic Ring |

| C-N Stretch | 1200-1400 (medium) | Amide |

| C-Br Stretch | 500-600 (weak to medium) | Aryl Halide |

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation : Use a standard FT-IR spectrometer.

-

Data Acquisition :

-

Record a background spectrum.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Process the spectrum to obtain absorbance or transmittance data.

-

Chromatographic Analysis

Chromatographic techniques are vital for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for determining the purity of the compound and for quantifying it in mixtures.

Experimental Protocol: HPLC

-

Sample Preparation : Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration (e.g., 0.1 mg/mL).

-

Instrumentation : A standard HPLC system with a UV detector.

-

HPLC Conditions :

-

Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase : Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 254 nm.

-

Injection Volume : 10 µL.

-

-

Data Analysis : Purity is determined by the area percentage of the main peak in the chromatogram.

Visualization of Workflows

Caption: Experimental workflow for the characterization of this compound.

Caption: Logical relationship between analytical techniques and derived information.

References

Application Notes and Protocols: 1H and 13C NMR Spectral Data of 4-Bromo-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-Bromo-N-methylbenzamide. It includes tabulated spectral data and a comprehensive experimental protocol for data acquisition, designed to assist in the characterization and analysis of this and similar chemical entities.

Spectral Data Presentation

The 1H and 13C NMR spectral data for this compound, acquired in Chloroform-d (CDCl3), are summarized below. These tables provide key information for the structural elucidation and verification of the compound.

Table 1: 1H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.44-7.64 | multiplet | - | 4H | Aromatic protons (C6H4) |

| 6.24 | broad singlet | - | 1H | N-H |

| 2.92 | doublet | 4.8 | 3H | N-CH3 |

Note: Data acquired on a 300 MHz spectrometer in CDCl3.[1] An alternative dataset reports chemical shifts at δ 7.62 (d, 2H), 7.55 (d, 2H), 6.16 (s, 1H), and 3.00 (d, 3H).

Table 2: 13C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 167.3 | C=O (Amide carbonyl) |

| 133.4 | Quaternary aromatic carbon |

| 131.8 | Aromatic CH |

| 128.5 | Aromatic CH |

| 126.1 | C-Br |

| 26.9 | N-CH3 |

Note: Data acquired on a 75 MHz spectrometer in CDCl3.[1]

Experimental Protocols

This section outlines a standard protocol for the acquisition of high-quality 1H and 13C NMR spectra for small organic molecules such as this compound.

Sample Preparation

-

Sample Weighing : Accurately weigh approximately 5-10 mg of the this compound sample.

-

Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is commonly used for this compound. Ensure the solvent is of high purity (≥99.8% D).

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

TMS Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Transfer to NMR Tube : Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Filtration (Optional) : If the solution contains particulate matter, filter it through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent magnetic field distortions.

-

Capping : Securely cap the NMR tube.

Spectrometer Setup and Data Acquisition

This protocol is a general guideline and may need to be adjusted based on the specific NMR instrument being used.

-

Instrument Initialization : Insert the sample into the NMR spectrometer.

-

Locking : Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shimming : Perform magnetic field shimming to optimize the homogeneity of the magnetic field, which enhances spectral resolution.[2]

-

Tuning and Matching : Tune and match the probe for both the 1H and 13C frequencies to ensure efficient signal transmission and detection.

-

Load Standard Parameters : Load a standard 1D proton experiment.

-

Receiver Gain : Adjust the receiver gain automatically or manually to optimize signal detection without causing receiver overload.

-

Acquisition Parameters :

-

Number of Scans (ns) : Set to 8 or 16 for a sample of this concentration.

-

Relaxation Delay (d1) : A delay of 1-2 seconds is typically sufficient.

-

Acquisition Time (aq) : Set to 2-4 seconds for good resolution.

-

Spectral Width (sw) : A typical range for proton NMR is -2 to 12 ppm.

-

-

Data Acquisition : Start the acquisition by typing the appropriate command (e.g., zg).

-

Processing : After acquisition, perform a Fourier transform (e.g., ft), phase correction, and baseline correction.

-

Referencing : Calibrate the spectrum by setting the TMS peak to 0 ppm.

-

Integration and Peak Picking : Integrate the signals and pick the peaks to determine chemical shifts.

-

Load Standard Parameters : Load a standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

-

Receiver Gain : Adjust the receiver gain.

-

Acquisition Parameters :

-

Number of Scans (ns) : A larger number of scans is required due to the low natural abundance of 13C (e.g., 128, 256, or more).

-

Relaxation Delay (d1) : A delay of 2 seconds is a good starting point.

-

Spectral Width (sw) : A typical range for carbon NMR is 0 to 220 ppm.

-

-

Data Acquisition : Start the acquisition.

-

Processing : Perform a Fourier transform with exponential multiplication (line broadening) to improve the signal-to-noise ratio, followed by phase and baseline correction.

-

Referencing : Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm).

-

Peak Picking : Identify and label the chemical shifts of the carbon signals.

Visualized Workflow

The following diagram illustrates the general workflow for NMR spectral acquisition.

Caption: Workflow for NMR Sample Preparation and Data Analysis.

References

Application Notes and Protocols for the Analysis of 4-Bromo-n-methylbenzamide by HPLC and GC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-n-methylbenzamide is a chemical intermediate of interest in pharmaceutical and agrochemical research. Its purity and quantification are critical for ensuring the quality, efficacy, and safety of downstream products. This document provides detailed application notes and protocols for the analysis of this compound using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantification and purity assessment, and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and confirmation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.[1]

| Property | Value |

| Molecular Formula | C₈H₈BrNO |

| Molecular Weight | 214.06 g/mol [1] |

| CAS Number | 27466-83-7[1] |

| Appearance | Solid |

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely used technique for the separation, quantification, and purity analysis of non-volatile and thermally labile compounds like this compound. The following protocol describes a reversed-phase HPLC method suitable for this purpose.

Experimental Protocol: HPLC

1. Instrumentation and Materials

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC grade acetonitrile (B52724)

-

HPLC grade water

-

Formic acid (or other suitable acid modifier)

-

This compound reference standard

-

Volumetric flasks, pipettes, and syringes

-

0.45 µm syringe filters

2. Chromatographic Conditions A typical set of chromatographic conditions is detailed in the table below. These may require optimization for specific instrumentation and applications.

| Parameter | Condition |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

| Run Time | 10 minutes |

| Expected Retention Time | ~ 4.5 minutes (This is an illustrative value and should be confirmed experimentally) |

3. Preparation of Solutions

-

Mobile Phase Preparation: Carefully mix 600 mL of HPLC grade acetonitrile with 400 mL of HPLC grade water and 1 mL of formic acid. Degas the solution before use.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.

-

Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

4. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure the system is clean.

-

Inject the calibration standards in ascending order of concentration.

-

Inject the prepared sample solutions.

-

After the analysis, construct a calibration curve by plotting the peak area of the standards against their known concentrations.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary: HPLC

The following table summarizes the expected quantitative performance of the HPLC method. These values are typical for the analysis of similar benzamide (B126) compounds and should be validated for the specific application.

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | ~ 0.1 µg/mL |

| Limit of Quantification (LOQ) | ~ 0.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis